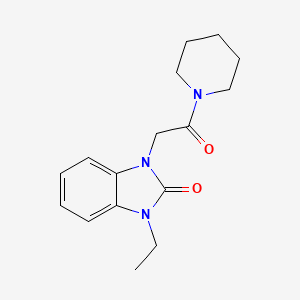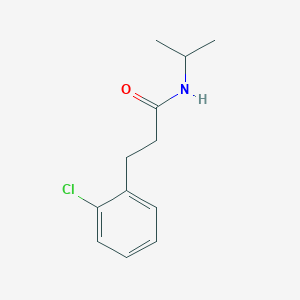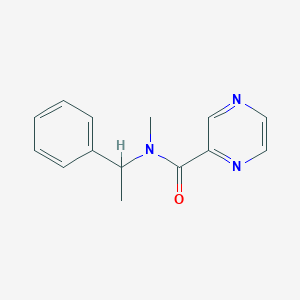
4-cyano-N-methyl-N-(1-phenylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-N-methyl-N-(1-phenylethyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. This compound has attracted significant attention from the scientific community due to its potential applications in cancer research and treatment.
Mécanisme D'action
The mechanism of action of 4-cyano-N-methyl-N-(1-phenylethyl)benzamide involves the inhibition of the this compound enzyme. This compound is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the this compound enzyme, this compound can disrupt the signaling pathways that lead to cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteolytic enzymes that play a crucial role in the programmed cell death mechanism. Furthermore, this compound has been found to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-cyano-N-methyl-N-(1-phenylethyl)benzamide in lab experiments is its potent and selective inhibition of the this compound enzyme. This allows for the specific targeting of cancer cells without affecting normal cells. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in certain experimental setups.
Orientations Futures
There are several future directions for research on 4-cyano-N-methyl-N-(1-phenylethyl)benzamide. One potential direction is the development of more efficient synthesis methods that can produce higher yields of the compound. Another direction is the optimization of the compound's pharmacokinetic properties, such as its solubility and bioavailability, to improve its efficacy in cancer treatment. Furthermore, the potential use of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy, should be explored to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 4-cyano-N-methyl-N-(1-phenylethyl)benzamide involves the reaction of N-methyl-N-(1-phenylethyl)benzamide with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction yields the desired compound, which can be purified using various methods such as recrystallization or column chromatography.
Applications De Recherche Scientifique
4-cyano-N-methyl-N-(1-phenylethyl)benzamide has been extensively studied for its potential applications in cancer research and treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. Furthermore, this compound has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in cancer treatment.
Propriétés
IUPAC Name |
4-cyano-N-methyl-N-(1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-13(15-6-4-3-5-7-15)19(2)17(20)16-10-8-14(12-18)9-11-16/h3-11,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUYEDXLQBKMFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)C(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-[1-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B7514870.png)

![5-[(3-Methylpiperidin-1-yl)methyl]-3-thiophen-3-yl-1,2,4-oxadiazole](/img/structure/B7514884.png)